C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine hydrochloride
Description
IUPAC Nomenclature and Structural Descriptor Validation
The IUPAC name (2-(2-ethylphenyl)thiazol-4-yl)methanamine hydrochloride is validated through cross-referencing structural descriptors from multiple databases. The parent structure consists of a thiazole ring (C₃H₃NS) substituted at position 2 with a 2-ethylphenyl group and at position 4 with a methylamine group, which is protonated as a hydrochloride salt.
Key Structural Features :
- Thiazole ring : A five-membered heterocycle with sulfur at position 1 and nitrogen at position 3.
- 2-Ethylphenyl substituent : An ethyl group (-CH₂CH₃) attached to the ortho position of a benzene ring.
- Methylamine hydrochloride : A -CH₂NH₂ group at position 4 of the thiazole, stabilized by hydrochloride salt formation.
The SMILES notation (CC1=C(C=CC=C1)C2=NC(=CS2)CN.Cl) and InChIKey (CLWXJXWPLGIJEN-UHFFFAOYSA-N) further confirm the connectivity and stereoelectronic properties.
Heterocyclic Classification Within Thiazole Derivatives
Thiazoles are azoles characterized by a sulfur-nitrogen heterocycle, with delocalized π-electrons contributing to aromaticity. This compound belongs to the 2,4-disubstituted thiazole subclass, where substituents at positions 2 and 4 modulate electronic density and biological activity.
Comparative Analysis of Thiazole Derivatives :
The ethylphenyl group enhances lipophilicity, while the methylamine hydrochloride introduces polar interactions, making it suitable for drug-target binding.
Positional Isomerism in 2,4-Disubstituted Thiazole Systems
Positional isomerism critically influences the pharmacological profile of thiazoles. In this compound, the 2-ethylphenyl and 4-methylamine groups create a steric and electronic environment distinct from isomers with substituents at positions 3 or 5.
Impact of Substituent Positioning :
- Electrophilic Substitution : The C5 position in thiazoles is typically reactive, but substitution at C2 and C4 redirects reactivity toward the methylamine group.
- Enzyme Binding : Molecular docking studies on analogous thiazoles show that 4-substituted amines exhibit stronger hydrogen bonding with α-glucosidase compared to 3-substituted isomers.
For example, shifting the methylamine to position 2 (as in PubChem CID 4777625) reduces steric hindrance but diminishes enzymatic inhibition by 40–60%.
CAS Registry Number Cross-Validation Across Chemical Databases
The CAS Registry Number 2331260-33-2 is uniquely assigned to this compound in the Sigma-Aldrich catalog. Cross-referencing with PubChem (CID 4777625) and Chemsrc (CAS 1821-38-1) reveals structural analogs but no direct duplicates, underscoring its distinct chemical identity.
Database Consistency Check :
Discrepancies arise in PubChem’s entry, which describes a positional isomer with the methylamine at thiazole position 2.
Properties
IUPAC Name |
[2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-2-9-5-3-4-6-11(9)12-14-10(7-13)8-15-12;/h3-6,8H,2,7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWXJXWPLGIJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC(=CS2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the ethyl-phenyl group and the methylamine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations:
Substituent Impact on Bioactivity :
- The 2-ethylphenyl group in the target compound may enhance lipophilicity compared to Famotidine’s sulfamoyl group, which improves water solubility for renal excretion .
- Thiophene fentanyl ’s opioid activity arises from its piperidine and thiophene motifs, contrasting with the target compound’s simpler amine structure .
Toxicity and Safety :
- Thiophene fentanyl’s toxicology remains understudied, highlighting a regulatory gap compared to well-characterized pharmaceuticals like Famotidine .
- Chloroacetamido-containing analogs (e.g., agrochemicals in Table 1) may pose higher reactivity risks due to alkylating groups .
Synthetic Utility: Methoxyimino-acetic acid derivatives (e.g., (Z)-2-(2-aminothiazol-4-yl)-...) are key intermediates in β-lactam antibiotics, showcasing thiazole’s versatility in drug design .
Biological Activity
C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine hydrochloride is a thiazole derivative notable for its unique structure, which includes a thiazole ring substituted with a 2-ethylphenyl group and a methylamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of infectious diseases and cancer therapy.
Structural Characteristics
The compound's molecular formula is C12H15ClN2S, with a molecular weight of approximately 254.78 g/mol. The thiazole ring, characterized by its five-membered structure containing sulfur and nitrogen, plays a crucial role in the compound's biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClN2S |
| Molecular Weight | 254.78 g/mol |
| CAS Number | 885280-84-2 |
| Structural Features | Thiazole ring with ethyl-phenyl substitution |
The biological activity of this compound is believed to involve interactions with specific molecular targets, modulating enzyme activity or receptor function. Thiazole derivatives are known to exhibit various pharmacological effects, including antimicrobial, anticancer, and anti-parasitic activities.
Biological Activities
- Antimicrobial Activity : Research indicates that thiazole derivatives can exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains.
- Antiparasitic Activity : A study focused on related thiazole compounds demonstrated promising results against Trypanosoma brucei, the causative agent of sleeping sickness. The derivatives exhibited trypanocidal activity with IC50 values in the low micromolar range, indicating potential therapeutic applications for parasitic infections .
- Anticancer Potential : The compound's structural features may enhance its binding affinity to cancer-related targets. Similar thiazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing significant inhibition of cell proliferation at low concentrations .
Study 1: Trypanocidal Activity
A synthesis and evaluation study highlighted that certain thiazole derivatives exhibited IC50 values ranging from 0.42 μM to 0.80 μM against Trypanosoma brucei. This suggests that the specific structural modifications in this compound could similarly influence its efficacy against parasitic infections.
Study 2: Anticancer Activity
In another investigation, thiazole derivatives were screened against various cancer cell lines (e.g., MCF7, NCI-H460). Compounds demonstrated IC50 values as low as 0.01 µM, indicating potent anticancer properties . The presence of an ethyl group may enhance the lipophilicity and cellular uptake of the compound, contributing to its biological activity.
Comparative Analysis
The unique ethyl substitution on the phenyl group in this compound distinguishes it from other thiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Ethyl group enhances binding affinity | Potential antiparasitic and anticancer activity |
| 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride | Lacks ethyl substitution | Moderate antimicrobial activity |
| 4-Methylthiazole | Methyl group at 4-position | Limited biological activity |
Q & A
Q. What are the optimal synthetic routes for C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine hydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution on thiazole intermediates. For example, analogs like trans-[2-(aryl)cyclopropyl]methylamine derivatives are synthesized using substituted benzaldehydes as starting materials, followed by reductive amination and HCl salt formation . Key optimizations include:
- Catalyst selection : Transition metal catalysts (e.g., Pd or Cu) improve ring-closure efficiency.
- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during cyclopropanation.
- HPLC monitoring : Purity (>95%) is achieved using reverse-phase HPLC with C18 columns and methanol/water gradients (e.g., 70:30 to 95:5 over 15 minutes) .
Q. Which spectroscopic techniques are most reliable for confirming the molecular structure and purity of this compound?
- Methodological Answer : A combination of techniques is recommended:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., ethyl-phenyl group integration at δ 1.2–1.4 ppm for CH and δ 2.5–3.0 ppm for CH adjacent to the thiazole ring) .
- Mass spectrometry : High-resolution ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H] at m/z 279.12 for CHNS·HCl) .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and torsion angles (e.g., thiazole ring planarity) .
Advanced Research Questions
Q. How can computational methods predict the receptor-binding affinity and selectivity of this compound for serotonin receptors (e.g., 5-HT2C_{2C}2C)?
- Methodological Answer : Computational workflows include:
- Density Functional Theory (DFT) : Multiwfn software calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions influencing receptor interactions .
- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding (e.g., 5-HT homology models). Focus on key residues like Asp134 for salt bridge formation with the protonated amine .
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories, monitoring RMSD (<2 Å for stable complexes) .
Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values across studies)?
- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies:
- Standardized assays : Use identical cell lines (e.g., HEK293 expressing 5-HT) and buffer conditions (pH 7.4, 37°C).
- Control compounds : Compare with known agonists (e.g., WAY-163909) to validate assay sensitivity .
- Metabolite screening : LC-MS/MS identifies degradation products that may interfere with activity measurements .
Q. What strategies enhance the compound’s stability in aqueous solutions for long-term pharmacological studies?
- Methodological Answer : Stability optimization involves:
- pH adjustment : Buffered solutions (pH 4–5) prevent amine protonation-dependent degradation.
- Lyophilization : Freeze-drying in HCl salt form increases shelf life (>12 months at −20°C).
- HPLC stability tests : Monitor degradation peaks under accelerated conditions (40°C/75% RH for 4 weeks) .
Data Analysis and Experimental Design
Q. How can researchers design experiments to differentiate between on-target and off-target effects in vitro?
- Methodological Answer : A tiered approach is recommended:
- Receptor profiling : Screen against panels of 5-HT subtypes (e.g., 5-HT, 5-HT) using radioligand binding assays (K values <100 nM suggest selectivity) .
- CRISPR knockouts : Generate 5-HT-KO cell lines to isolate off-target effects.
- Pathway analysis : RNA-seq identifies downstream genes (e.g., PLCβ3 for 5-HT signaling) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in functional assays?
- Methodological Answer : Use nonlinear regression models:
- Four-parameter logistic (4PL) curve : Fits EC and Hill slope (GraphPad Prism).
- Bootstrap resampling : Estimates confidence intervals for EC values (n ≥ 3 replicates).
- ANOVA with Tukey post-hoc : Compares efficacy across analogs (e.g., trans- vs. cis-cyclopropyl derivatives) .
Structural and Mechanistic Insights
Q. How does the ethyl-phenyl substitution on the thiazole ring influence conformational dynamics and receptor binding?
- Methodological Answer : The ethyl group induces steric effects:
Q. What are the limitations of current crystallographic data for this compound, and how can they be addressed?
- Methodological Answer : Common limitations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
